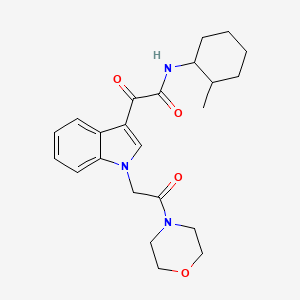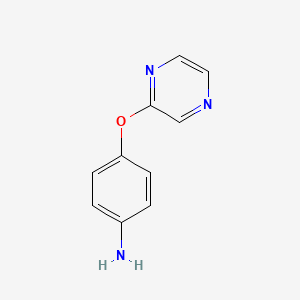
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol, commonly known as DFMP, is a chiral alcohol compound that has been widely studied for its potential applications in various fields of science. DFMP is a colorless liquid that is soluble in water and has a molecular weight of 178.19 g/mol.
作用機序
The mechanism of action of DFMP is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. DFMP has been shown to inhibit the activity of the proteasome, an enzyme complex that plays a key role in the degradation of proteins. DFMP has also been shown to disrupt the function of the endoplasmic reticulum, a cellular organelle involved in protein synthesis and folding.
Biochemical and Physiological Effects
DFMP has been found to have a number of biochemical and physiological effects. In vitro studies have shown that DFMP can induce apoptosis, or programmed cell death, in cancer cells. DFMP has also been found to inhibit the replication of certain viruses, including the hepatitis C virus. In vivo studies have shown that DFMP can reduce tumor growth in animal models of cancer.
実験室実験の利点と制限
DFMP has several advantages for use in lab experiments. It is a chiral molecule, which makes it useful for studying asymmetric reactions and chiral separation techniques. DFMP is also relatively easy to synthesize in high purity. However, DFMP has some limitations for lab experiments. It is a toxic compound and must be handled with care. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on DFMP. One area of interest is the development of DFMP-based drugs for the treatment of viral infections and cancer. Another area of interest is the use of DFMP as a chiral building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of DFMP and its potential applications in catalysis and other fields of science.
Conclusion
In conclusion, DFMP is a chiral alcohol compound that has been widely studied for its potential applications in various fields of science. Its synthesis method has been optimized to yield high purity DFMP in good yields. DFMP has been found to exhibit antiviral and anticancer properties, and has been used as a building block for the synthesis of chiral polymers and as a chiral ligand in asymmetric catalysis reactions. Further research is needed to fully understand the mechanism of action of DFMP and its potential applications in various fields of science.
合成法
DFMP can be synthesized through a three-step process involving the reaction of 2,3-difluorobenzaldehyde with methylmagnesium bromide, followed by the addition of titanium (IV) isopropoxide and then reduction with lithium aluminum hydride. This synthesis method has been optimized to yield high purity DFMP in good yields.
科学的研究の応用
DFMP has been studied for its potential applications in various fields of science, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, DFMP has been found to exhibit antiviral and anticancer properties. In material science, DFMP has been used as a building block for the synthesis of chiral polymers. In catalysis, DFMP has been used as a chiral ligand in asymmetric catalysis reactions.
特性
IUPAC Name |
(2R)-3-(2,3-difluorophenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-7(6-13)5-8-3-2-4-9(11)10(8)12/h2-4,7,13H,5-6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCLMJUMLQZASZ-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C(C(=CC=C1)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-8-(furan-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2770159.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea](/img/structure/B2770161.png)
![N-(2-methylbenzo[d]thiazol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2770162.png)
![6-chloro-2-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2770165.png)
![1-(3,9-Dioxa-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one](/img/structure/B2770166.png)
![5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid](/img/structure/B2770168.png)

![4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide](/img/structure/B2770170.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2770172.png)


![2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2770179.png)